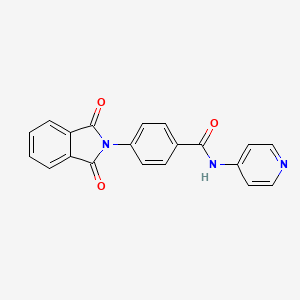

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide

Description

Propriétés

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c24-18(22-14-9-11-21-12-10-14)13-5-7-15(8-6-13)23-19(25)16-3-1-2-4-17(16)20(23)26/h1-12H,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSIDPHKGNVFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the 1,3-dioxoisoindolin-2-yl intermediate. This intermediate can be synthesized through the reaction of phthalic anhydride with ammonia, followed by cyclization. The next step involves the coupling of this intermediate with 4-aminopyridine and benzoyl chloride under specific reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyridines.

Applications De Recherche Scientifique

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation .

Comparaison Avec Des Composés Similaires

Table 1: Physicochemical Data of Selected Analogs

Key Observations :

- Pyridin-4-yl vs.

- Electron-Donating vs. Withdrawing Groups : Methyl substituents (e.g., in ) lower melting points relative to chloro or trifluoromethyl analogs, likely due to reduced crystallinity.

- Sulfonamide Derivatives : Compounds like 2e exhibit higher melting points (261–263°C) due to strong intermolecular interactions from sulfonamide groups.

Key Observations :

- Insecticidal Activity : The target compound’s pyridin-4-yl group may reduce insecticidal potency compared to benzamido analogs (LD₅₀ = 0.70 µg/fly in ), as electron-withdrawing groups like trifluoromethyl enhance activity .

- Antiepileptic Activity : Bulky substituents (e.g., 3,4-dimethylphenyl in ) correlate with prolonged latency times, suggesting steric effects influence CNS penetration.

- Anticoagulant Potential: The target compound’s pyridine ring may mimic aromatic amines in anticoagulant derivatives (e.g., ), though experimental validation is needed.

Activité Biologique

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide is a member of the benzamide class of compounds and features a complex structure that includes an isoindoline moiety and a pyridine ring. This unique configuration suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide |

| Molecular Formula | CHNO |

| Molecular Weight | 320.35 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the dioxoisoindoline moiety allows for hydrogen bonding with amino acid residues in target proteins, while the pyridine ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of various proteins, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research has shown that benzamide derivatives possess antimicrobial activities. In particular, compounds containing isoindoline structures have been tested for their effectiveness against bacterial strains and fungi. Preliminary bioassays revealed that these compounds could inhibit the growth of several pathogenic microorganisms .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been reported that similar derivatives can inhibit specific enzymes involved in cancer progression and inflammation pathways. For example, some benzamides have shown inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Study : A study involving a series of benzamide derivatives showed that one analog exhibited an IC50 value of 15 µM against breast cancer cell lines, indicating substantial anticancer potential .

- Antimicrobial Testing : In a comparative study on antimicrobial efficacy, compounds similar to 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide demonstrated larvicidal activities exceeding 90% against mosquito larvae at concentrations as low as 10 mg/L .

Comparison with Related Compounds

To better understand the unique properties of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide, it is useful to compare it with structurally related compounds:

| Compound | Activity | IC50 Value |

|---|---|---|

| 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide | Anticancer (breast cancer cells) | ~15 µM |

| 4-(1,3-dioxoisoindolin-2-yl)-N-(methylthiazol-2-yl)benzamide | Antifungal (against Botrytis cinerea) | ~20 µM |

| 4-(1,3-dioxoisoindolin-2-yl)-N-(phenylthiazol-2-yl)benzamide | Antimicrobial (bacterial strains) | ~25 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide?

- Methodology : The compound is typically synthesized via a coupling reaction between 4-(1,3-dioxoisoindolin-2-yl)benzoic acid derivatives and 4-aminopyridine. A common approach involves activating the carboxylic acid group with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile, followed by reaction with 4-aminopyridine under ambient conditions . Alternative routes may use phthalic anhydride and 4-fluorobenzohydrazide in acetic acid to form the isoindolinone core, followed by functionalization .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodology :

- Spectroscopy : FT-IR confirms carbonyl (C=O) and amide (N-H) groups. H and C NMR identify aromatic protons and substituent patterns (e.g., phthalimide protons at δ 7.94–8.29 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. The compound crystallizes in monoclinic space group with unit cell parameters Å, Å, Å, and β = 105.116(14)°. Hydrogen bonding (N–H···O, O–H···O) stabilizes the lattice .

Advanced Research Questions

Q. How can researchers address discrepancies between computational and experimental structural data?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d,p) basis sets. Compare bond lengths and angles (e.g., C=O: 1.21 Å experimental vs. 1.23 Å theoretical) to validate accuracy .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···O contacts contribute 25.8% to crystal packing). Discrepancies in π-π stacking distances may require re-evaluation of dispersion corrections in DFT .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for acetylcholinesterase (AChE) inhibition?

- Methodology :

- Substituent Variation : Compare inhibitory activity (IC) of derivatives with modified pyridinyl or phthalimide groups. For example, fluorophenyl substitutions (e.g., 2-fluorophenyl) enhance AChE binding due to electronegativity and hydrophobic effects .

- Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions. The phthalimide moiety may occupy the catalytic anionic site (CAS), while pyridinyl groups interact with peripheral anionic sites (PAS) .

Q. What challenges arise in crystal structure determination and refinement for this compound?

- Methodology :

- Data Collection : High-resolution synchrotron data (e.g., Mo-Kα radiation, λ = 0.71073 Å) minimizes errors in weak reflections. Twinning or disorder in the pyridinyl group requires careful integration (R < 0.05) .

- Refinement : SHELXL refines anisotropic displacement parameters. Hydrogen bonding networks are validated using OLEX2’s Hydrogen Bonding Assistant. Final R values < 0.05 indicate robust models .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C). Discrepancies may arise from enzyme sources (human vs. electric eel AChE) .

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation. Poor bioavailability (e.g., rapid CYP450 metabolism) may explain low in vivo activity despite strong in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.